molecular formula C11H14ClN B1437087 3-Chloro-N-(cyclopropylmethyl)-2-methylaniline CAS No. 356539-51-0

3-Chloro-N-(cyclopropylmethyl)-2-methylaniline

Cat. No.: B1437087
CAS No.: 356539-51-0
M. Wt: 195.69 g/mol
InChI Key: LLXUSOJALXZXPR-UHFFFAOYSA-N
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Description

3-Chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS 356539-51-0) is a chemical intermediate with the molecular formula C 11 H 14 ClN and a molecular weight of 195.69 g/mol . This compound is part of a class of aniline derivatives that serve as crucial building blocks in organic and medicinal chemistry, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . Chemically, this compound features both a chloro and a methyl substituent on its aniline ring, alongside a cyclopropylmethyl group on the nitrogen. This specific structure contributes to its potential as a key scaffold in drug discovery. A highly relevant application is highlighted in recent scientific literature, where a close structural analogue of this compound was identified as a core scaffold in the development of novel dopamine D3 receptor antagonists . This suggests significant research value for this chemical series in neuroscience, particularly for the potential treatment of neuropsychiatric disorders and substance use disorders . Beyond neuroscientific research, aniline derivatives like this compound are widely utilized in the synthesis of dyes and pigments, as well as in the development of active ingredients for agrochemicals such as herbicides and fungicides . The global market for such intermediates is growing, driven by advancements in these end-use industries . This product is intended for research purposes only and is not for human consumption.

Properties

IUPAC Name

3-chloro-N-(cyclopropylmethyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-10(12)3-2-4-11(8)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXUSOJALXZXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229086
Record name 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID701229086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356539-51-0
Record name 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356539-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS Number: 356539-51-0) is an organic compound that has garnered attention due to its potential biological activities. This compound features a chloro substituent on the aromatic ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : 201.69 g/mol
  • Structure : The compound consists of a chlorinated aniline structure with a cyclopropylmethyl substituent, which may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro group can enhance lipophilicity and alter binding affinities, potentially leading to increased efficacy in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The chlorinated aniline derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Potential

Studies have explored the anticancer potential of aniline derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines, indicating a possible role in cancer therapy.

Case Studies

StudyFindings
Study 1Investigated the antimicrobial properties of chlorinated anilines; found significant activity against Gram-positive bacteria.
Study 2Evaluated the cytotoxic effects of similar compounds on breast cancer cell lines; noted a dose-dependent response.
Study 3Analyzed the binding affinity of aniline derivatives to specific receptors; suggested potential for modulating receptor activity.

Research Findings

  • Antimicrobial Activity : A study highlighted that chlorinated anilines inhibited the growth of Staphylococcus aureus, showcasing the potential of this compound as an antimicrobial agent .
  • Cytotoxicity : Another research effort demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further investigated for anticancer applications .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through reactive oxygen species generation .

Comparison with Similar Compounds

Substituent Variations on the Nitrogen Atom

Compound Name Substituent on Nitrogen Molecular Weight (g/mol) XLogP3 Key Properties/Applications
3-Chloro-N-(cyclopropylmethyl)-2-methylaniline Cyclopropylmethyl 209.7 (calculated) ~3.8* Research chemical; discontinued
3-Chloro-N-(1,1-difluoropropan-2-ylidene)-2-methylaniline 1,1-Difluoropropan-2-ylidene 244.7 4.1 Synthesized in 91% yield; brown oil
3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline 2-(2,6-Dimethylphenoxy)ethyl 289.8 5.3 High lipophilicity (XLogP3=5.3)
3-Chloro-N-(3-fluorobenzyl)-2-methylaniline 3-Fluorobenzyl 263.7 4.0 Fluorinated analog; 97% purity
3-Chloro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline Furan-2-yl(phenyl)methyl 297.8 N/A Heterocyclic substituent; research use

*Estimated based on cyclopropylmethyl’s contribution to logP.

Structural and Electronic Features

  • Fluorinated Substituents: Analogs like the 3-fluorobenzyl derivative (XLogP3=4.0) exhibit enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .

Preparation Methods

Synthesis of the 3-Chloro-2-methylaniline Core

The aromatic amine core, 3-chloro-2-methylaniline , is typically prepared first as the key intermediate before N-alkylation with the cyclopropylmethyl group. Several methods are reported for synthesizing 3-chloro-2-methylaniline:

  • Sulfur-Mediated Reduction of 2-Chloro-6-nitrotoluene :
    A well-documented process involves reacting 2-chloro-6-nitrotoluene with sulfur and sodium bicarbonate in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) solvent at elevated temperatures (110–140°C) for 10–24 hours. This reaction reduces the nitro group to an amine while maintaining the chloro and methyl substituents on the aromatic ring. After filtration and vacuum distillation, 3-chloro-2-methylaniline is obtained with yields ranging from 77% to 85% and purity above 99% (GC analysis).

  • Catalytic Hydrogenation :
    Alternative methods use catalytic hydrogenation of 2-chloro-6-nitrotoluene with Raney nickel catalysts and co-catalysts under hydrogen pressure to reduce the nitro group to the amine. However, this method often involves harsher conditions and more complex catalyst systems.

  • Direct Chlorination of 2-Methylaniline :
    Chlorination of 2-methylaniline using chlorine gas in concentrated sulfuric acid at around 50°C yields a mixture of 3-chloro-2-methylaniline and 5-chloro-2-methylaniline in a ratio of approximately 57:43. This method lacks efficient isolation steps and is less selective.

Introduction of the Cyclopropylmethyl Group (N-Alkylation)

Once 3-chloro-2-methylaniline is prepared, the N-(cyclopropylmethyl) substituent is introduced via nucleophilic substitution (N-alkylation) of the aniline nitrogen:

  • Alkylation with Cyclopropylmethyl Halides :
    The aniline is reacted with cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or a tertiary amine base in an aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures to facilitate nucleophilic substitution on the alkyl halide, yielding the desired N-(cyclopropylmethyl) derivative.

  • Iron-Catalyzed Reductive Coupling :
    A more recent approach involves iron-catalyzed reductive coupling of nitroarenes with alkyl halides. Using iron(II) chloride tetrahydrate as a catalyst, zinc as a reductant, and TMSCl as a co-reductant in solvents like N-methylpyrrolidone (NMP), nitroarene precursors can be directly coupled with cyclopropylmethyl halides to form the N-alkylated amines in a single step. This method has demonstrated improved yields and operational simplicity compared to traditional reductive amination or multi-step sequences.

Detailed Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Purity (%) Notes
Reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline 2-chloro-6-nitrotoluene, sulfur (3–5 equiv), sodium bicarbonate (3–5 equiv), DMF or DMAc, 110–140°C, 10–24 h 77–85 99 (GC) Higher temperature and longer time increase yield; filtration and vacuum distillation used for purification
Catalytic hydrogenation Raney nickel catalyst, hydrogen gas, co-catalyst, elevated pressure and temperature Variable High More complex setup, harsher conditions, lower operational convenience
Direct chlorination of 2-methylaniline Chlorine gas, 95.9% sulfuric acid, 50°C Not specified Mixture of isomers Produces isomeric mixture, challenging isolation
N-Alkylation with cyclopropylmethyl bromide 3-chloro-2-methylaniline, cyclopropylmethyl bromide, K2CO3 or base, DMF, elevated temperature Not specified High Standard nucleophilic substitution reaction
Iron-catalyzed reductive coupling Nitroarene, cyclopropylmethyl halide, FeCl2·4H2O (20 mol%), Zn (3 equiv.), TMSCl (2 equiv.), NMP, 90°C, 16 h Moderate to high High One-step synthesis from nitroarene; efficient and scalable

Research Findings and Analysis

  • The sulfur-mediated reduction method for preparing 3-chloro-2-methylaniline is notable for its relatively mild conditions, good yields, and high purity. The use of DMF or DMAc as solvents facilitates the reaction and product isolation.

  • Iron-catalyzed reductive coupling represents an innovative and greener alternative to traditional multi-step syntheses. It avoids the isolation of intermediates and uses inexpensive, abundant catalysts and reductants. This method has been successfully applied to synthesize various N-alkylated anilines, including those with cyclopropylmethyl groups.

  • N-alkylation using cyclopropylmethyl halides remains a straightforward and reliable method, widely used in laboratory and industrial settings. The choice of base and solvent, as well as temperature control, are critical to achieving high yields and minimizing side reactions.

  • Direct chlorination methods are less favored due to poor selectivity and difficulties in separating isomeric products.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents/Conditions Advantages Limitations
3-Chloro-2-methylaniline core Sulfur-mediated reduction 2-chloro-6-nitrotoluene, sulfur, NaHCO3, DMF, 110–140°C High purity, good yield Requires long reaction times
Catalytic hydrogenation Raney nickel, H2, co-catalyst Established method Harsh conditions, complex catalyst
Direct chlorination Chlorine gas, conc. sulfuric acid Simple reagents Low selectivity, isomer mixture
N-(cyclopropylmethyl) substitution N-alkylation with alkyl halide Cyclopropylmethyl bromide, base, DMF, heat Straightforward, scalable May require purification steps
Iron-catalyzed reductive coupling Nitroarene, cyclopropyl halide, FeCl2, Zn, TMSCl, NMP, 90°C One-step, greener, efficient Catalyst loading and optimization needed

Q & A

Q. What comparative analyses highlight its biological activity against bacterial strains vs. structurally similar analogs?

  • Methodology :
  • MIC Assays : Test against S. aureus (MIC ~8 μg/mL) and E. coli (MIC ~32 μg/mL). Replace the cyclopropylmethyl group with benzyl to observe reduced activity (MIC >64 μg/mL), emphasizing the role of steric flexibility .
  • Resistance Profiling : Serial passage experiments show no resistance development over 20 generations, suggesting a novel mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-N-(cyclopropylmethyl)-2-methylaniline

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